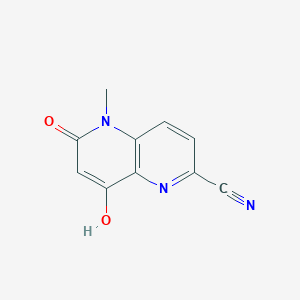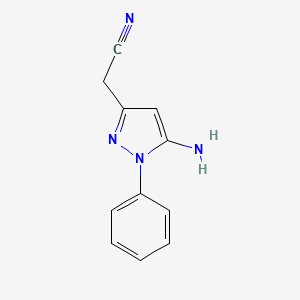![molecular formula C10H12N2O3 B8195256 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one](/img/structure/B8195256.png)
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one is a complex heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one involves several synthetic routes. One common method includes the Mannich reaction, which involves the aminomethylation of cyclic ketones. This reaction typically uses primary amines and formaldehyde in the presence of an alcohol solvent such as methanol . Another method involves the use of palladium-catalyzed three-component synthesis, which includes amines, isocyanides, and carbodiimides under specific conditions .
Analyse Chemischer Reaktionen
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Mannich Reaction: This reaction involves the formation of a heterocyclic system containing an annelated azabicyclic fragment.
Wissenschaftliche Forschungsanwendungen
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one can be compared with other similar compounds such as:
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound also contains a spiro-quinazoline structure and undergoes similar chemical reactions.
Quinazoline derivatives: These compounds share the quinazoline core structure and exhibit a wide range of biological activities.
The uniqueness of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one lies in its specific spiro structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
spiro[1,3-dioxolane-2,6'-3,5,7,8-tetrahydroquinazoline]-4'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-7-5-10(14-3-4-15-10)2-1-8(7)11-6-12-9/h6H,1-5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJUSRKFJQTVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1N=CNC3=O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8195241.png)








